Cholinesterase Inhibition: 3-(4-Phenylpiperazin-1-yl)propanehydrazide Exhibits a Quantified, Mixed AChE/BChE Profile Distinct from the MAO-Selective Acetyl Analog
3-(4-Phenylpiperazin-1-yl)propanehydrazide inhibits acetylcholinesterase (AChE) with an IC50 of 16.91 µM and butyrylcholinesterase (BChE) with an IC50 of 47.94 µM, as determined by Ellman's method using Electrophorus electricus AChE . This dual-profile activity contrasts with the closest analog, (4-phenyl-1-piperazino)-acetyl hydrazide (IXa), which was originally synthesized and reported as a monoamine oxidase (MAO) inhibitor [1]. The shift from MAO to cholinesterase inhibition, driven by the homologation from an acetyl to a propanoyl linker, suggests that the target compound offers a differentiated mechanism relevant to neurodegenerative disease models.
| Evidence Dimension | Inhibitory activity (IC50) and primary pharmacological target |
|---|---|
| Target Compound Data | AChE IC50 = 16.91 µM; BChE IC50 = 47.94 µM |
| Comparator Or Baseline | (4-Phenyl-1-piperazino)-acetyl hydrazide (IXa): reported as an MAO inhibitor; cholinesterase data not reported |
| Quantified Difference | Qualitative target shift from MAO to mixed AChE/BChE inhibition; IC50 values provide a baseline for the propanoyl scaffold. |
| Conditions | Ellman's assay; AChE from Electrophorus electricus; Comparator assay conditions from 1965 study not available. |
Why This Matters
For procurement in a neuroinflammation or Alzheimer's drug discovery program, this compound provides a quantified dual cholinesterase inhibition baseline that a generic MAO-active phenylpiperazine cannot replicate.
- [1] Acta Pharmaceutica Sinica. (1965). Synthesis of hydrazides and related compounds as monoamine oxidase inhibitors. Vol. 12, No. 1, pp. 1-20. View Source
